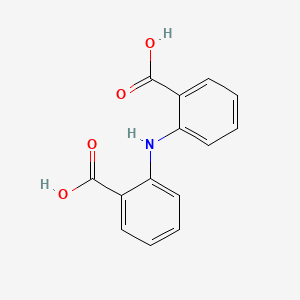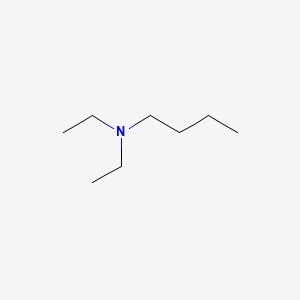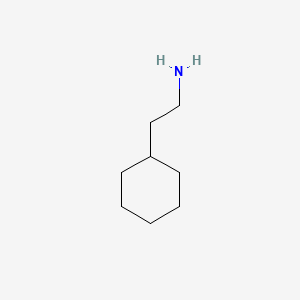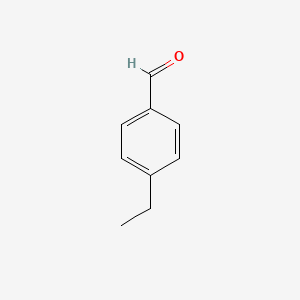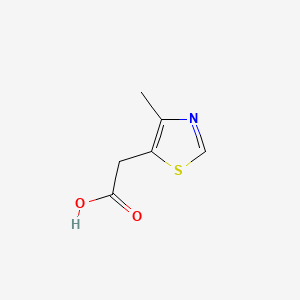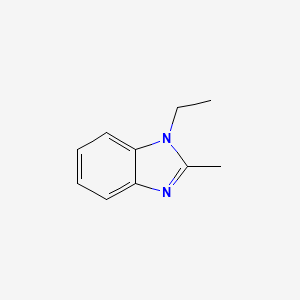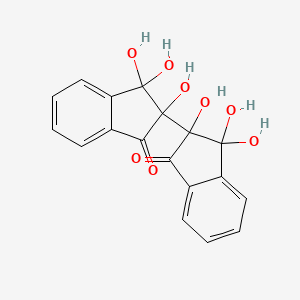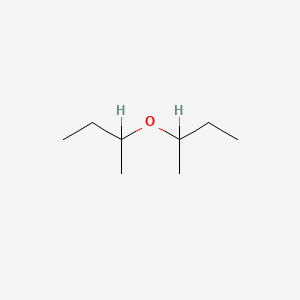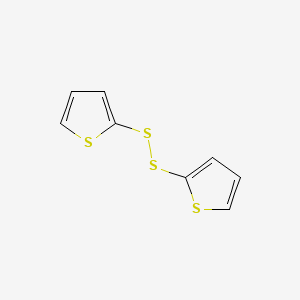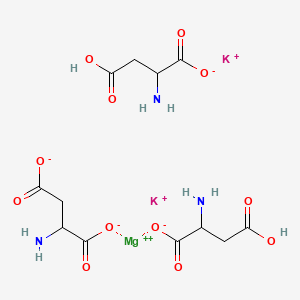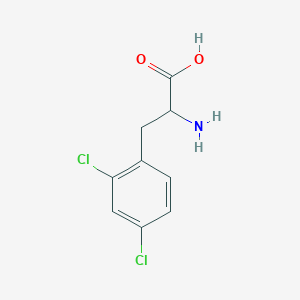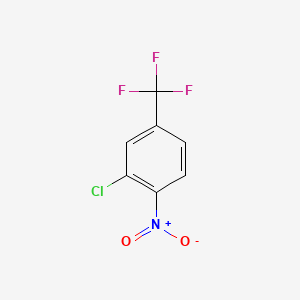
2-クロロ-1-ニトロ-4-(トリフルオロメチル)ベンゼン
説明
2-Chloro-1-nitro-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-1-nitro-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-nitro-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
2-クロロ-1-ニトロ-4-(トリフルオロメチル)ベンゼン: は、医薬品合成におけるビルディングブロックとしての可能性から、医薬品化学において研究されています 。その電子求引性のニトロ基とトリフルオロメチル基は、ベンゼン環の反応性に影響を与え、治療効果を持つ可能性のあるより複雑な分子を構築するための貴重な中間体となります。
農業
農業部門では、この化合物は、新規殺虫剤の開発における用途について研究されています 。クロロ基とニトロ基の存在は、害虫の生物学的経路を阻害するために利用でき、より効果的な新しい農薬の化学的基盤を提供します。
材料科学
この化合物の独特の構造は、材料科学、特にトリフルオロメチル基が劣化に対する耐性や化学的安定性などの望ましい特性を与えることができるポリマーやコーティングの合成に有益です .
環境科学
環境科学者は、2-クロロ-1-ニトロ-4-(トリフルオロメチル)ベンゼンが環境の健康に及ぼす可能性のある影響に関心を持っています。 研究は、生態系におけるその挙動、分解生成物、およびそれらの影響を理解するために実施されています .
分析化学
この化学物質は、HPLC(高速液体クロマトグラフィー)などの分析方法で標準または参照化合物として役立ち、さまざまなサンプル中の類似化合物の同定と定量に役立ちます .
合成化学
合成化学において、2-クロロ-1-ニトロ-4-(トリフルオロメチル)ベンゼンは汎用性の高い試薬です。染料、顔料、その他の有機化合物の合成に使用されます。 その反応性基は、さまざまな化学変換を可能にし、合成実験室の定番となっています .
作用機序
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various pathways depending on the specific reactions it’s used in .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it’s involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. For instance, it may be altered by light . Also, it should be stored in a dry, well-ventilated place away from light .
生化学分析
Biochemical Properties
2-Chloro-1-nitro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics . The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic processes .
Cellular Effects
The effects of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . It can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses. Furthermore, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties . Long-term exposure to 2-Chloro-1-nitro-4-(trifluoromethyl)benzene has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and toxicological effects . Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. High doses of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can result in toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system .
Metabolic Pathways
2-Chloro-1-nitro-4-(trifluoromethyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification processes . Additionally, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene can influence metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For example, higher concentrations of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene in the liver can lead to increased metabolic activity and potential toxicity .
Subcellular Localization
The subcellular localization of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and energy production . Understanding the subcellular localization of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene is essential for elucidating its precise biochemical mechanisms.
特性
IUPAC Name |
2-chloro-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWSPDHNLAYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193190 | |
| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-11-9 | |
| Record name | 3-Chloro-4-nitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-nitro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-NITRO-4-(TRIFLUOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64P5E4VW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



